2,4-Dibromo-6-methylpyridin-3-amine 2,4-Dibromo-6-methylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 706789-26-6
VCID: VC2030136
InChI: InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3
SMILES: CC1=CC(=C(C(=N1)Br)N)Br
Molecular Formula: C6H6Br2N2
Molecular Weight: 265.93 g/mol

2,4-Dibromo-6-methylpyridin-3-amine

CAS No.: 706789-26-6

Cat. No.: VC2030136

Molecular Formula: C6H6Br2N2

Molecular Weight: 265.93 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromo-6-methylpyridin-3-amine - 706789-26-6

Specification

CAS No. 706789-26-6
Molecular Formula C6H6Br2N2
Molecular Weight 265.93 g/mol
IUPAC Name 2,4-dibromo-6-methylpyridin-3-amine
Standard InChI InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3
Standard InChI Key QIEYPRZZXMHRNU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=N1)Br)N)Br
Canonical SMILES CC1=CC(=C(C(=N1)Br)N)Br

Introduction

Chemical Structure and Properties

Molecular Identification

2,4-Dibromo-6-methylpyridin-3-amine has the molecular formula C6H6Br2N2, corresponding to a molecular weight of 265.93 g/mol. The compound's structure consists of a pyridine core with strategically positioned functional groups that determine its chemical behavior and reactivity.

Table 1: Chemical Identifiers of 2,4-Dibromo-6-methylpyridin-3-amine

IdentifierValue
CAS Number706789-26-6
Molecular FormulaC6H6Br2N2
Molecular Weight265.93 g/mol
IUPAC Name2,4-dibromo-6-methylpyridin-3-amine
Standard InChIInChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3
Standard InChIKeyQIEYPRZZXMHRNU-UHFFFAOYSA-N
SMILESCC1=CC(=C(C(=N1)Br)N)Br
PubChem Compound10084238

Physical and Chemical Properties

Based on its structure and comparison with similar brominated pyridines, 2,4-Dibromo-6-methylpyridin-3-amine is likely to exhibit the following properties:

  • Physical State: Crystalline solid at room temperature

  • Solubility: Limited solubility in water, but soluble in organic solvents (e.g., dichloromethane, chloroform, DMSO)

  • Melting Point: Expected to be in the range of 100-200°C

The presence of bromine atoms significantly influences the electronic distribution within the molecule, affecting its reactivity and binding properties. The amino group contributes electron density to the pyridine ring, while the bromine atoms act as electron-withdrawing substituents, creating a unique electronic environment.

Synthesis Methods

Synthetic Routes

The synthesis of 2,4-Dibromo-6-methylpyridin-3-amine typically involves the selective bromination of 6-methylpyridin-3-amine. This process can be achieved through electrophilic aromatic substitution using appropriate brominating agents under controlled conditions.

Alternative Synthetic Approaches

Another potential synthetic route might involve:

  • Bromination of 6-methylpyridine to obtain dibromo derivatives

  • Nitration at position 3

  • Reduction of the nitro group to yield the corresponding amine

Reaction Conditions

For the successful synthesis of 2,4-Dibromo-6-methylpyridin-3-amine, the following conditions are typically employed:

  • Brominating agents: Bromine (Br2) in acetic acid or N-bromosuccinimide (NBS)

  • Solvents: Acetic acid, chloroform, or acetonitrile

  • Temperature: Controlled conditions, typically from 0°C to room temperature

  • Reaction time: 4-24 hours, depending on specific conditions

  • pH: Acidic conditions often favor the bromination process

Purification Methods

The purification of 2,4-Dibromo-6-methylpyridin-3-amine typically involves:

  • Neutralization of the reaction mixture

  • Extraction with organic solvents

  • Recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate)

  • Column chromatography for higher purity requirements

Chemical Reactivity

Reaction Patterns

The reactivity of 2,4-Dibromo-6-methylpyridin-3-amine is governed by the electronic effects of its substituents and the intrinsic properties of the pyridine ring. The compound can participate in various chemical transformations:

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 and 4 can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles:

  • Amines yielding amino-substituted derivatives

  • Alkoxides leading to ether formations

  • Thiols producing thioether derivatives

Cross-Coupling Reactions

2,4-Dibromo-6-methylpyridin-3-amine is particularly valuable in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids

  • Stille coupling with organostannanes

  • Negishi coupling with organozinc compounds

  • Buchwald-Hartwig amination

Reactions Involving the Amino Group

The primary amino group at position 3 can undergo:

  • Diazotization followed by various transformations

  • Acylation or alkylation

  • Condensation with carbonyl compounds

Reactivity Comparison

Table 2: Reactivity Comparison Between 2,4-Dibromo-6-methylpyridin-3-amine and Related Compounds

CompoundPosition of Functional GroupsRelative Reactivity
2,4-Dibromo-6-methylpyridin-3-amineBr at 2,4; NH2 at 3; CH3 at 6Reference compound
2,6-Dibromo-4-methylpyridin-3-amineBr at 2,6; NH2 at 3; CH3 at 4Different reactivity due to altered positions of bromine and methyl groups
2,4-Dibromo-6-methyl-3-nitropyridineBr at 2,4; NO2 at 3; CH3 at 6Higher electrophilicity due to nitro group
2,4-Dibromo-6-methylpyridineBr at 2,4; CH3 at 6; no NH2Less nucleophilic character without amino group

Biological Activity and Applications

Antimicrobial Properties

Similar brominated pyridines have demonstrated effectiveness against various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with essential metabolic processes. The presence of bromine atoms enhances antimicrobial properties due to their ability to form halogen bonds with biological targets.

Table 3: Predicted Antimicrobial Activity Based on Structural Analogs

Target OrganismExpected ActivityMechanism
Gram-positive bacteria (e.g., S. aureus)Moderate to highInteraction with cell wall components
Gram-negative bacteria (e.g., E. coli)ModerateMembrane disruption or enzyme inhibition
FungiLow to moderateInterference with ergosterol synthesis

Synthetic Applications

As a versatile synthetic intermediate, 2,4-Dibromo-6-methylpyridin-3-amine offers numerous applications in organic synthesis:

Building Block in Medicinal Chemistry

The compound serves as a valuable precursor for constructing complex molecular scaffolds with potential therapeutic applications:

  • Kinase inhibitors

  • Receptor modulators

  • Enzyme inhibitors

  • Antimicrobial agents

Development of Heterocyclic Compounds

The reactive sites in 2,4-Dibromo-6-methylpyridin-3-amine allow for the synthesis of various heterocyclic systems:

  • Fused pyridine derivatives

  • Bicyclic and tricyclic structures

  • Pyridopyrimidines

  • Pyridodiazepines

Structure-Activity Relationships

Electronic Effects

The biological and chemical properties of 2,4-Dibromo-6-methylpyridin-3-amine are significantly influenced by the electronic effects of its substituents:

  • Bromine atoms: Electron-withdrawing through inductive effects, electron-donating through resonance

  • Amino group: Electron-donating through resonance

  • Methyl group: Electron-donating through inductive effects

These electronic effects create a unique distribution of electron density across the molecule, affecting its interaction with biological targets and its behavior in chemical reactions.

Structure Modifications and Effects

Table 4: Effects of Structural Modifications on Activity

ModificationExpected Effect on Activity
Replacement of bromine with chlorineReduced lipophilicity, altered binding profile
Substitution on amino groupModified hydrogen bonding capacity, potentially enhanced selectivity
Replacement of methyl with ethylIncreased lipophilicity, potential steric effects
Addition of hydroxyl groupEnhanced hydrogen bonding, increased solubility

Current Research and Future Directions

Research Trends

Current research involving 2,4-Dibromo-6-methylpyridin-3-amine and related compounds focuses on:

  • Development of efficient synthetic methodologies with improved regioselectivity

  • Exploration of novel cross-coupling reactions for diversifying the molecular scaffold

  • Investigation of medicinal applications, particularly as antimicrobial and anticancer agents

  • Structure-activity relationship studies to optimize biological properties

Future Prospects

Several promising research directions for 2,4-Dibromo-6-methylpyridin-3-amine include:

  • High-throughput screening against various biological targets to identify novel applications

  • Computational studies to predict reactivity patterns and biological interactions

  • Development of derivative libraries for drug discovery programs

  • Investigation of potential applications in materials science and polymer chemistry

  • Exploration of green chemistry approaches for its synthesis

Analytical Methods

Identification and Characterization

The identification and characterization of 2,4-Dibromo-6-methylpyridin-3-amine can be achieved through various analytical techniques:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Expected to show signals for the methyl protons, aromatic proton, and amino protons

    • 13C NMR: Reveals the carbon framework of the molecule

    • 15N NMR: Provides information about the nitrogen environments

  • Mass Spectrometry:

    • Characteristic isotopic pattern due to bromine atoms

    • Molecular ion peak at m/z 266 with M+2 and M+4 peaks due to bromine isotopes

  • Infrared Spectroscopy:

    • N-H stretching vibrations (3300-3500 cm-1)

    • C=N and C=C stretching vibrations (1400-1600 cm-1)

    • C-Br stretching vibrations (550-650 cm-1)

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS)

  • Thin-Layer Chromatography (TLC)

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